N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide
Description
N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a cyclobutyl ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-17(9-12(18)7-2-8-12)21(19,20)11-5-3-10(4-6-11)13(14,15)16/h3-6,18H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBYWBMNYAEIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCC1)O)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the cyclobutyl ring through a cyclization reaction. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and trifluoromethylation steps to enhance efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the sulfonamide to an amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine or removal of trifluoromethyl group
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide moiety is known to interact with carbonic anhydrase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(trifluoromethyl)benzenesulfonamide
- N-[(1-hydroxycyclopropyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide
- N-[(1-hydroxycyclopentyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-[(1-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
